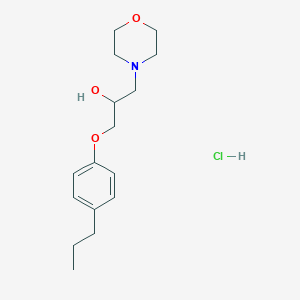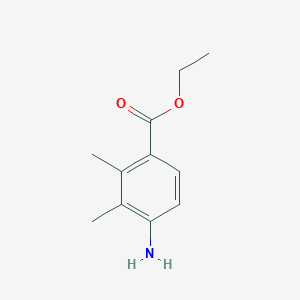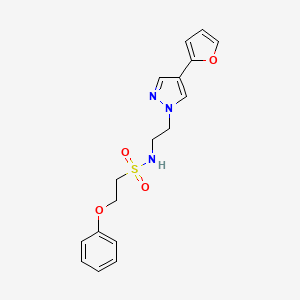![molecular formula C18H18N2O4S B2996527 5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 871673-20-0](/img/structure/B2996527.png)
5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a hydroxyphenyl group, a thiophenyl group, a dihydropyrazolyl group, and a carboxylic acid group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the hydroxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation . The thiophenyl group might be introduced through a palladium-catalyzed cross-coupling reaction . The dihydropyrazolyl group could potentially be formed through a cyclization reaction . Finally, the carboxylic acid group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (in the hydroxyphenyl and thiophenyl groups) would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the hydroxyphenyl group could potentially undergo reactions typical of phenols, such as E1 and E2 eliminations . The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the less polar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study focused on the synthesis and spectroscopic characterization of novel Schiff base compounds containing a thiophene ring, such as 2-[(2-hydroxy-5-thiophen-2-yl-benzylidene)-amino]-6-methyl-benzoic acid, highlighting the importance of thiophene derivatives in chemical research due to their versatile applications (Ermiş, 2018). These studies are crucial for understanding the structural foundations necessary for further application development.
Biological Activities
Research into sulfur-containing compounds from pineapple fruit identified compounds with potential anti-browning effects and skin whitening applications, showcasing the diverse biological activities that sulfur-containing derivatives can possess (Zheng et al., 2010). Another study synthesized 2‐Pyrazoline‐Substituted 4‐Thiazolidinones, demonstrating selective inhibition of leukemia cell lines and antiviral activity against Tacaribe TRVL 11 573 virus strain, further indicating the potential therapeutic applications of pyrazoline and thiazolidinone derivatives (Havrylyuk et al., 2013).
Environmental and Green Chemistry Applications
The design and synthesis of thiophene-appended pyrazoles through an environmentally benign protocol exemplify the shift towards greener chemical synthesis processes. These compounds exhibited significant anti-inflammatory and radical scavenging activities, suggesting their utility in developing novel therapeutic agents (Prabhudeva et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Research on similar compounds could provide insights into potential future directions for this compound. For example, studies on the oxidation of lignin (a complex organic polymer that shares some structural similarities with this compound) have highlighted the potential for developing new methods for converting lignin into valuable chemicals .
Propiedades
IUPAC Name |
5-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-15-6-2-1-5-12(15)14-11-13(16-7-4-10-25-16)19-20(14)17(22)8-3-9-18(23)24/h1-2,4-7,10,14,21H,3,8-9,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBZXYUTOGVCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCCC(=O)O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)


![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2996466.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)